molecular formula C22H23N3O4 B11700500 N'-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide

N'-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide

Cat. No.: B11700500
M. Wt: 393.4 g/mol
InChI Key: PCWWWJZZNWWQJX-UHFFFAOYSA-N
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Description

N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a hexanoyl chain, and a methylbenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide typically involves a multi-step process. One common approach starts with the preparation of 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid . This intermediate is then reacted with 3-methylbenzohydrazide under specific conditions to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N'-[6-(1,3-dioxoisoindol-2-yl)hexanoyl]-3-methylbenzohydrazide

InChI

InChI=1S/C22H23N3O4/c1-15-8-7-9-16(14-15)20(27)24-23-19(26)12-3-2-6-13-25-21(28)17-10-4-5-11-18(17)22(25)29/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,23,26)(H,24,27)

InChI Key

PCWWWJZZNWWQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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